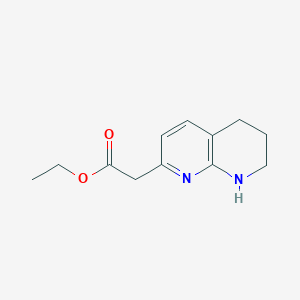

![molecular formula C5H6N2S B3151767 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole CAS No. 721926-87-0](/img/structure/B3151767.png)

5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole

Descripción general

Descripción

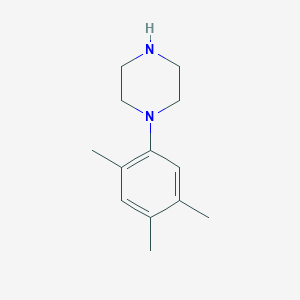

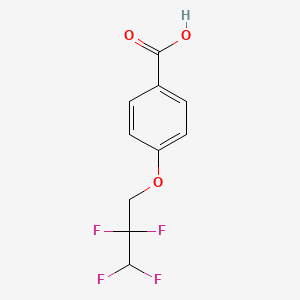

5,6-Dihydro-4H-pyrrolo[3,4-D]thiazole is a chemical compound with the molecular formula C5H6N2S and a molecular weight of 126.18 .

Synthesis Analysis

The synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole has been reported in several studies. A common method involves a one-step cyclization from diols . This approach can also be applied to the syntheses of other pyrrolidine-fused aromatic ring systems .Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole has been analyzed in several studies. For example, the Infrared (IR) spectrum shows characteristic peaks at 3137 cm-1 (NH), 1676 cm-1 (C=O), and 1609 cm-1 (C=N) . The 1H NMR and 13C NMR spectra provide further details about the molecular structure .Chemical Reactions Analysis

While specific chemical reactions involving 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole are not widely reported, its synthesis involves a one-step cyclization from diols .Physical And Chemical Properties Analysis

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole is a solid at room temperature . Its melting point has been reported to be 287–288 °C .Aplicaciones Científicas De Investigación

Anticoagulant and Antithrombotic Agents

Blood clotting factors play a crucial role in cardiovascular diseases. Researchers have explored 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole derivatives as potential dual inhibitors of blood coagulation factors Xa and XIa . Factor Xa is a key player in the coagulation cascade, while XIa inhibition can suppress thrombosis without compromising normal hemostasis. These compounds hold promise as next-generation anticoagulants.

Organic Synthesis and Methodology

The facile synthesis of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole from diols has been explored . This one-step cyclization method provides access to the compound and can be extended to other pyrrolidine-fused aromatic ring systems. Organic chemists find this synthetic route valuable for constructing complex molecules.

Safety and Hazards

Safety data for 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

The primary targets of 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole are blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when blood vessels are injured .

Mode of Action

The compound acts as both selective and dual inhibitors of factors Xa and XIa . By inhibiting these factors, the compound can suppress thrombosis (the formation of blood clots within a blood vessel), thereby preventing cardiovascular diseases caused by blood coagulation system disorders .

Biochemical Pathways

The inhibition of factors Xa and XIa affects the blood coagulation cascade, a biochemical pathway that leads to the formation of a clot. By inhibiting these factors, the compound can disrupt this pathway and prevent the formation of harmful clots .

Result of Action

The primary result of the compound’s action is the prevention of thrombosis. By inhibiting factors Xa and XIa, the compound can prevent the formation of blood clots, reducing the risk of cardiovascular diseases caused by blood coagulation system disorders .

Propiedades

IUPAC Name |

5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-4-5(2-6-1)8-3-7-4/h3,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBHXVTULFEOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)SC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)

![1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride](/img/structure/B3151750.png)

![1,5-Dihydrobenzo[1,2-d:4,5-d']bis([1,2,3]triazole)](/img/structure/B3151773.png)